2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
The compound 2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a structurally complex molecule featuring a cinnolin-3-one core fused with a hexahydrocinnoline scaffold. A piperidin-4-ylmethyl group is attached to the cinnolinone moiety, further substituted at the nitrogen atom by a 1-hydroxycyclopentylmethyl side chain.
Properties
IUPAC Name |
2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-19-13-17-5-1-2-6-18(17)21-23(19)14-16-7-11-22(12-8-16)15-20(25)9-3-4-10-20/h13,16,25H,1-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUBHNGOYANQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4(CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key differences lie in the substituents attached to the piperidine ring, which significantly influence molecular weight, solubility, and likely biological activity.
Structural and Functional Group Differences
However, the cyclopentyl group may reduce metabolic stability.
Analog 1 (CAS 2097933-07-6): Substituent: 1-(4-Fluorophenyl)cyclopropanecarbonyl Properties: The fluorophenyl group introduces hydrophobicity and electron-withdrawing effects, likely enhancing membrane permeability and metabolic stability.
Analog 2 (CAS 2097922-09-1) :
- Substituent: 5-(Trifluoromethyl)pyridin-2-yl
- Properties: The trifluoromethyl group is strongly lipophilic and electronegative, favoring blood-brain barrier penetration. The pyridine ring may engage in hydrogen bonding or π-π interactions with biological targets .
Physicochemical and Commercial Comparison
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